6-Chloro-1H-[1,2,3]triazolo[4,5-b]pyridine
Overview
Description
6-Chloro-1H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. It has a molecular formula of C5H3ClN4 and a molecular weight of 154.56 g/mol. This compound is primarily used in research and has shown potential in various scientific applications due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
Triazole compounds, to which this compound belongs, are known to interact with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
It’s known that triazole compounds can inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Biochemical Pathways
Triazole compounds are known to interact with various biochemical pathways due to their ability to bind with different enzymes and receptors .
Result of Action
Triazole compounds are known to exhibit a range of biological activities, including anti-inflammatory and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1H-[1,2,3]triazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized using phosphoryl chloride (POCl3) to yield the desired triazolopyridine.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1H-[1,2,3]triazolo[4,5-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The triazole ring can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine would yield an amino-triazolopyridine derivative.
Scientific Research Applications
6-Chloro-1H-[1,2,3]triazolo[4,5-b]pyridine has been explored in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Studied for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antiviral agents.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
1H-[1,2,3]triazolo[4,5-b]pyridine: Lacks the chlorine substituent but shares the core triazolopyridine structure.
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine: Contains additional substituents that modify its chemical and biological properties.
Uniqueness
6-Chloro-1H-[1,2,3]triazolo[4,5-b]pyridine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
6-chloro-2H-triazolo[4,5-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-3-1-4-5(7-2-3)9-10-8-4/h1-2H,(H,7,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXWBQZFDQGBPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NNN=C21)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716980 | |
Record name | 6-Chloro-2H-[1,2,3]triazolo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
408314-14-7 | |
Record name | 6-Chloro-2H-[1,2,3]triazolo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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